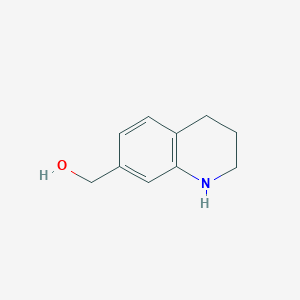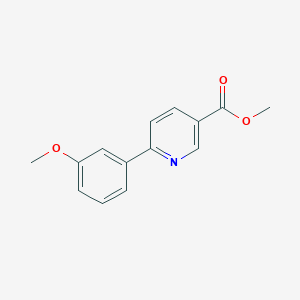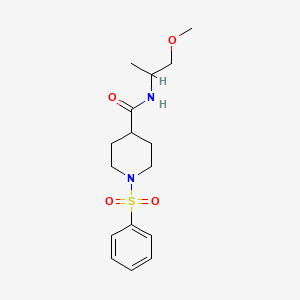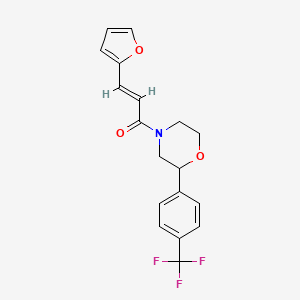![molecular formula C7H11N B2666272 (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene CAS No. 27062-88-0](/img/structure/B2666272.png)
(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene
カタログ番号 B2666272
CAS番号:
27062-88-0
分子量: 109.172
InChIキー: OJPKZBPCCLLSBH-RNFRBKRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Intramolecular Reactions and Synthesis
- Synthesis of 2-Azabicyclo[3.2.1]oct-3-enes : Intramolecular Michael-type additions have been utilized for synthesizing 2-azabicyclo[3.2.1]oct-3-enes, with applications in creating compounds with antimicrobial and hypotensive activity (Gregory et al., 1985).
Antimicrobial Activity
- Synthesis of Pyrrolam A Analogues : New pyrrolam A analogues, showing good antimicrobial activity, were synthesized through a cascade reaction of 1-azabicyclo[3.3.0]oct-3-en-2-one derivatives (Parhizkar et al., 2017).
Asymmetric Cycloaddition
- Preparation of 8-Azabicyclo[3.2.1]oct-3-en-2-ones : Using asymmetric 1,3-dipolar cycloadditions, 8-azabicyclo[3.2.1]oct-3-en-2-ones were prepared, showcasing excellent diastereofacial selectivity (Curtis et al., 2006).
Host-Guest Complexation
- Complexation with Beta-Cyclodextrin : Derivatives of azoalkane 2,3-diazabicyclo[2.2.2]oct-2-ene formed host-guest inclusion complexes with beta-cyclodextrin, useful in assessing substituent effects on kinetics and thermodynamics of complexation (Zhang et al., 2002).
Carbocyclic Nucleosides Synthesis
- Isoxazoline-Based Carbocyclic Nucleosides : A straightforward synthesis of isoxazoline-based carbocyclic nucleosides was achieved from 3-benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene (Quadrelli et al., 2007).
Radical Cation Characterization
- Characterization in Freon Matrices : Radical cation characterization of 2,3-diazabicyclo[2.2.2]oct-2-ene in CF2ClCFCl2 matrix was performed using ESR, ENDOR, and TRIPLE resonance spectroscopy (Gerson & Qin, 1988).
Fluorescent Probes for Bacteria Detection
- Detection of Azo-Reductase Expressing Bacteria : Sterically constrained probes exhibited specific fluorescent characteristics, which could change upon reduction, potentially serving as detectors for azo-reductase expressing bacteria (Rattray et al., 2013).
Gold-Catalyzed Assembly of Heterobicyclic Systems
- Efficient Gold-Catalyzed Double Cyclization : This process afforded a range of heterobicyclic compounds, including azabicyclo[3.2.1]octenes, highlighting the versatility in synthesizing complex molecular structures (Zhang & Kozmin, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1R,6R)-7-azabicyclo[4.2.0]oct-3-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-4-7-6(3-1)5-8-7/h1-2,6-8H,3-5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPKZBPCCLLSBH-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]2[C@H]1CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(dimethylamino)-1H-indole-2,3-dione
124315-67-9
3-Bromo-2,2-difluoropropanenitrile
2408970-91-0
HDACs/mTOR Inhibitor 1
2271413-06-8


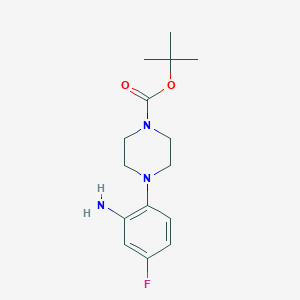
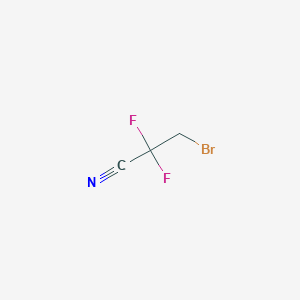



![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)

![Methyl 3-({2-[(2-{[2-(2-chloro-4-fluorophenoxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2666203.png)
